N-(2-(1H-Indol-3-yl)acetyl)benzamide is a compound featuring an indole moiety and an acetamide functional group, classified under organic compounds known as N-acyl-alpha amino acids. This compound is recognized for its potential biological activities, including anti-inflammatory and anticancer properties. It is structurally related to various derivatives of indole, which is a significant scaffold in medicinal chemistry due to its diverse pharmacological effects.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and has been studied in various scientific contexts, particularly in drug discovery and development. It falls under the category of carboxylic acids and derivatives, specifically as a member of the subclass of amino acids, peptides, and analogues. Its IUPAC name is 2-[2-(1H-indol-3-yl)acetamido]acetic acid, reflecting its structural components and functional groups .
The synthesis of N-(2-(1H-Indol-3-yl)acetyl)benzamide typically involves several steps:
N-(2-(1H-Indol-3-yl)acetyl)benzamide has a molecular formula of C17H16N2O2, with a molar mass of approximately 284.32 g/mol. The structure features:
The compound's structural representation can be depicted using SMILES notation: OC(=O)CNC(=O)CC1=CNC2=C1C=CC=C2, which illustrates the connectivity between atoms in the molecule .
N-(2-(1H-Indol-3-yl)acetyl)benzamide undergoes various chemical reactions typical for compounds containing indole and amide functionalities:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or selectivity towards specific targets.
The mechanism of action for N-(2-(1H-Indol-3-yl)acetyl)benzamide involves its interaction with specific biological targets:
Research indicates that compounds with similar structures often exhibit activities such as anticancer and anti-inflammatory effects due to their ability to bind selectively to target proteins.
N-(2-(1H-Indol-3-yl)acetyl)benzamide exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves under different conditions, influencing its application in scientific research.
N-(2-(1H-Indol-3-yl)acetyl)benzamide has several applications in scientific research:
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9